molecular formula C20H32O4 B162548 12-epi-LTB4 CAS No. 83709-73-3

12-epi-LTB4

Cat. No. B162548
CAS RN: 83709-73-3
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-CBBLYLIKSA-N
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Description

12-epi Leukotriene B4 is a leukotriene with less affinity than LTB4 at LTB4 receptors . It is produced by both enzymatic and non-enzymatic processes . The products of enzymatic origin, via Leukotriene A4 (LTA4) hydrolase, are stereospecifically 12 ® . Non-enzymatic hydrolysis products are racemic mixtures at C-12 .


Synthesis Analysis

Leukotriene B4 (LTB4) compounds are produced by both enzymatic and non-enzymatic processes . The products of enzymatic origin, via Leukotriene A4 (LTA4) hydrolase, are stereospecifically 12 ® . Non-enzymatic hydrolysis products are racemic mixtures at C-12 .


Molecular Structure Analysis

The molecular formula of 12-epi-LTB4 is C20H32O4 . Its molecular weight is 336.5 . The InChiKey is VNYSSYRCGWBHLG-CBBLYLIKSA-N .


Chemical Reactions Analysis

The formation of dihydro metabolites of 12-hydroxyeicosanoids involves the conversion of Leukotriene B4 and 12-hydroxy-5,8,10,14-eicosatetraenoic acid to 12-oxo intermediates .


Physical And Chemical Properties Analysis

The calculated molecular properties of 12-epi-LTB4 include 24 heavy atoms, 0 rings, 0 aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 376.52, a topological polar surface area of 77.76, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a logP of 4.73 .

Safety And Hazards

12-epi Leukotriene B4 is classified as a Dangerous Good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-CBBLYLIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017288
Record name 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12(S)-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

12-epi-LTB4

CAS RN

83709-73-3
Record name 12-epi-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83709-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12(S)-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
R Zamboni, J Rokach - Tetrahedron Letters, 1982 - Elsevier
Tetrahedron Letters,Vol.23,No.26,pp 2631-2634,1982 0040-4039/82/262631-04$03.00/O Printed in Great Britain 01982 Pergamon Press Page 1 Tetrahedron Letters,Vol.23,No.26,pp …
Number of citations: 70 www.sciencedirect.com
ST Hoffstein, RM Manzi, KA Razgaitis, PE Bender… - Prostaglandins, 1986 - Elsevier
… of 5 and 12-epi LtB4 and a mixture of 6-trans-5 and 6-trans-12-epi LTB4 and with two … The chemotactic activities of the all trans-LTB4 and 6-trans-12-epi LTB4 have been reported …
Number of citations: 24 www.sciencedirect.com
T Okuno, T Yokomizo - … of Bioactive Molecules: The Shape of …, 2019 - books.google.com
… ] LTB4, followed by 20-hydroxy-LTB4, 12-epi-LTB4, and 12-oxo-LTB4, but poorly with 20-carboxyl-LTB4, 12R-HETE, alltrans-LTB4, and all-trans-12-epi-LTB4 [64], suggesting that BLT1 …
Number of citations: 0 books.google.com
RJ Soberman, RT Okita, B Fitzsimmons… - Journal of Biological …, 1987 - Elsevier
… -LTB, and 6-trans-12-epi-LTB4, products formed by hu12-epi-… of LTB, 6-trans-12-epi-LTB4 7.3 f 12.7 56.7 f 14.6 rather than by … t,he lower K,,, of LTB, as compared to 6-truns-12-epi-LTB4 …
Number of citations: 55 www.sciencedirect.com
D Tsikas, J Fauler, JC Frölich - Journal of Labelled Compounds …, 1992 - Wiley Online Library
… Unlabelled 6-trans-LTBq and 6-trans-12epi-LTB4 were obtained by hydrolysis of LTA4 methylester according to [lo]. Pentafluorobenzyl (PFB) bromide was obtained from Aldrich, …
S Zarini, MA Gijón, AE Ransome… - Proceedings of the …, 2009 - National Acad Sciences
… it from the aqueous environment, because water rapidly hydrolyzes LTA4 in a nonenzymatic process leading to the production of 6-trans-LTB4s (6-transLTB4 and 6-trans-12-epi-LTB4) …
Number of citations: 102 www.pnas.org
Y Iizuka, T Yokomizo, K Terawaki, M Komine… - Journal of Biological …, 2005 - ASBMB
… 12-epi LTB4 exhibited a partial agonistic activity against mBLT1 and mBLT2, whereas 6-trans-12-epi LTB4 did not. … Compound A, LTB4, and 12-epi LTB4 all induced phosphorylation of …
Number of citations: 103 www.jbc.org
P Wheelan, JB Travers, JG Morelli… - Annals of the New …, 1994 - Wiley Online Library
… tase to form 10,l 1-dihydro-12-0x0-LTB, followed by a second reduction step by 12keto reductase to form the two epimers 10,ll-dihydro-LTB4 and l0,ll-dihydro-12epi-LTB4. These two …
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
S Wainwright, JR Falck, P Yadagiri, WS Powell - Biochemistry, 1990 - ACS Publications
… cochromatographed with authentic 10.11- dihydro-12-epi-LTB4 (Figure 2C,F). Authentic 10.11- dihydro-LTB4 and 10,11-dihydro-12-epi-LTB4 also cochromatographed with products X …
Number of citations: 25 pubs.acs.org
DJ Meyers, RS Berk - Infection and immunity, 1990 - Am Soc Microbiol
… The peritoneal fluid at each time was analyzed for the presence of 6-trans-12-epi-LTB4, 6-trans-LTB4, LTB4, 5HETE, LTC4, LTD4, LTE4, PGE2, PGF2-a, and TxB2. Except for PGE2, …
Number of citations: 115 journals.asm.org

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